molecular formula C30H49N5O7 B14160802 N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid CAS No. 55466-29-0

N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid

Cat. No.: B14160802
CAS No.: 55466-29-0
M. Wt: 591.7 g/mol
InChI Key: KECQQADFMBQUDM-IXJIIPDYSA-N
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Description

N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve:

    Formation of the core structure: This step involves the construction of the main skeleton of the compound through a series of reactions such as condensation, cyclization, and functional group transformations.

    Functional group modifications:

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and formyl groups, leading to the formation of corresponding oxo and carboxylic acid derivatives.

    Reduction: Reduction reactions can target the formyl and imine groups, converting them into alcohols and amines, respectively.

    Condensation: The compound can undergo condensation reactions with other molecules, forming larger and more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions.

Scientific Research Applications

N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share similar structural features and biological activities, making them useful for comparison in terms of synthesis, reactivity, and applications.

    Pyrrolidine derivatives: These compounds also have similar structural motifs and can be compared in terms of their chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

CAS No.

55466-29-0

Molecular Formula

C30H49N5O7

Molecular Weight

591.7 g/mol

IUPAC Name

(2S,3S)-N-[(2S,3S)-1-[[(5R)-5-formyl-7-hydroxy-4,4-dimethyl-1-[[(2S)-2-(methylamino)propanoyl]amino]-3,6-dioxodec-9-en-5-yl]-methylamino]-3-methyl-1-oxopent-4-en-2-yl]-3-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C30H49N5O7/c1-10-12-21(37)25(39)30(17-36,29(6,7)22(38)14-16-33-26(40)20(5)31-8)35(9)28(42)24(18(3)11-2)34-27(41)23-19(4)13-15-32-23/h10-11,17-21,23-24,31-32,37H,1-2,12-16H2,3-9H3,(H,33,40)(H,34,41)/t18-,19-,20-,21?,23-,24-,30+/m0/s1

InChI Key

KECQQADFMBQUDM-IXJIIPDYSA-N

Isomeric SMILES

C[C@H]1CCN[C@@H]1C(=O)N[C@@H]([C@@H](C)C=C)C(=O)N(C)[C@](C=O)(C(=O)C(CC=C)O)C(C)(C)C(=O)CCNC(=O)[C@H](C)NC

Canonical SMILES

CC1CCNC1C(=O)NC(C(C)C=C)C(=O)N(C)C(C=O)(C(=O)C(CC=C)O)C(C)(C)C(=O)CCNC(=O)C(C)NC

Origin of Product

United States

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